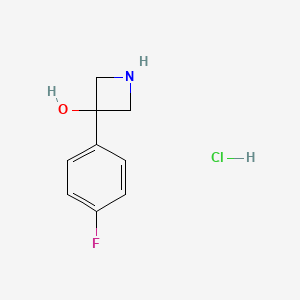

3-(4-fluorophenyl)azetidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXUDVVSWWAFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848192-95-0 | |

| Record name | 3-Azetidinol, 3-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848192-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Epichlorohydrin-Mediated Cyclization

A common approach involves reacting primary amines with epichlorohydrin or epibromohydrin in inert solvents such as dichloromethane or tetrahydrofuran. For 3-(4-fluorophenyl)azetidin-3-ol hydrochloride, a 4-fluorophenyl-substituted amine precursor reacts with epichlorohydrin under basic conditions (e.g., potassium carbonate or sodium hydride). The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the azetidine ring.

Example Protocol :

- Starting Material : 4-Fluoroaniline derivative (1.0 equiv)

- Reagents : Epichlorohydrin (1.2 equiv), K₂CO₃ (2.0 equiv), THF, 60°C, 12 h

- Workup : The crude product is washed with water and purified via crystallization using hydrochloric acid to yield the hydrochloride salt.

This method benefits from readily available epoxides but requires stringent control of stoichiometry to avoid oligomerization.

Functionalization of the Azetidine Ring

Introducing the 4-fluorophenyl group at the 3-position of the azetidine ring demands selective functionalization strategies.

Nucleophilic Aromatic Substitution

Azetidin-3-ol derivatives can undergo nucleophilic displacement reactions when activated as mesylates or tosylates. For instance, mesylation of azetidin-3-ol with methanesulfonyl chloride in dichloromethane at -40°C generates a reactive intermediate, which reacts with 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling.

Example Protocol :

- Activation : Azetidin-3-ol (1.0 equiv), MsCl (1.1 equiv), Et₃N (2.0 equiv), CH₂Cl₂, -40°C, 1 h

- Coupling : Mesylated intermediate (1.0 equiv), 4-Fluorophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), DME/H₂O, 80°C, 24 h

- Yield : ~70% after column chromatography.

This method leverages palladium catalysis for high regioselectivity but necessitates anhydrous conditions and rigorous exclusion of oxygen.

Protective Group Chemistry and Deprotection

Protecting the azetidine nitrogen during synthesis prevents undesired side reactions. Common protective groups include benzyl (Bn) and tert-butyl (t-Bu), which are removed under distinct conditions.

Benzyl Group Deprotection via Hydrogenolysis

Benzyl-protected intermediates are cleaved using hydrogen gas and palladium catalysts. For example, 1-benzyl-3-(4-fluorophenyl)azetidin-3-ol undergoes hydrogenolysis in methanol with Pd/C (20 wt%) at 60°C under 40 psi H₂, yielding the free base, which is subsequently treated with HCl gas to form the hydrochloride.

Example Protocol :

- Substrate : 1-Benzyl-3-(4-fluorophenyl)azetidin-3-ol (1.0 equiv)

- Conditions : Pd/C (0.2 equiv), MeOH, H₂ (40 psi), 60°C, 48 h

- Salt Formation : Free base (1.0 equiv), HCl gas, EtOH, 0°C → rt, 12 h

- Yield : 85–89%.

This method is scalable but requires high-pressure equipment and careful handling of pyrophoric catalysts.

Salt Formation and Purification

The final hydrochloride salt is critical for stability and solubility. Crystallization from ethanol or methanol using HCl gas ensures high purity.

Optimized Crystallization :

- Solvent : Ethanol (5 vol)

- Acid : HCl gas (bubbled until pH ≈ 1)

- Conditions : Reflux for 12 h, cool to 0°C, filter, wash with Et₂O

- Purity : >99% by HPLC.

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis. A representative process involves:

- Continuous Cyclization : Epichlorohydrin and 4-fluoroaniline derivative are pumped through a heated reactor (60°C, 2 h residence time).

- In-line Extraction : The reaction mixture is continuously extracted with water to remove salts.

- Crystallization : The organic phase is acidified with HCl and crystallized in a plug-flow crystallizer.

Advantages :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Epichlorohydrin | 4-Fluoroaniline | Epichlorohydrin, K₂CO₃ | 65–75 | 95 | High |

| Suzuki Coupling | Azetidin-3-ol mesylate | Pd(PPh₃)₄, Boronic acid | 70 | 98 | Moderate |

| Hydrogenolysis | Benzyl-protected | Pd/C, H₂, HCl | 85–89 | 99 | High |

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Hydroxy Position

The hydroxyl group undergoes mesylation or tosylation to form a reactive intermediate for subsequent substitutions:

This mesylate intermediate enables nucleophilic displacement with amines, thiols, or carbon nucleophiles. For example, substitution with piperazine yields 3-(piperazinyl)azetidine derivatives used in kinase inhibitor synthesis .

Hydrogenolysis of Protective Groups

The hydrochloride salt facilitates catalytic hydrogenation for deprotection:

| Substrate | Conditions | Result | Catalyst | Time |

|---|---|---|---|---|

| 1-Benzyl-3-hydroxyazetidine | H₂ (40 psi), 5% Pd/C, MeOH, 60°C | Deprotected 3-hydroxyazetidine | Pd/C | 72h |

This reaction selectively removes benzyl groups without reducing the azetidine ring, critical for generating pharmaceutically active scaffolds .

Aza-Michael Addition Reactions

The azetidine nitrogen participates in regioselective aza-Michael additions with α,β-unsaturated esters:

| Electrophile | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Methyl acrylate | K₂CO₃, MeCN, 55°C, 12h | 3-(Methoxycarbonyl)azetidine | 73% | >95% trans |

This reaction exploits the azetidine’s strained ring to achieve rapid conjugate additions under mild conditions, forming C–N bonds without racemization .

Esterification and Carboxylic Acid Formation

The hydroxyl group undergoes esterification and subsequent hydrolysis:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine, RT | 3-Acetoxyazetidine | 92% |

| Alkaline hydrolysis | Ba(OH)₂, reflux, 30h | Azetidine-3-carboxylic acid | 80% |

These transformations enable the integration of azetidine motifs into peptide-mimetic drug candidates .

Retro-Michael Release of Bioactive Payloads

In prodrug applications, the compound releases 5-fluorouracil (5FU) via retro-Michael cleavage:

| Conjugate | Conditions | 5FU Release Half-Life | Evidence Method |

|---|---|---|---|

| 5FU-acrylamide derivative | N-Acetylcysteine, pH 7.4, 37°C | 5 min | ¹⁹F NMR |

This controlled release mechanism is pivotal for targeted cancer therapies, minimizing systemic toxicity .

Ring-Opening Reactions

Under acidic conditions, the azetidine ring undergoes regioselective opening:

| Acid | Conditions | Product | Application |

|---|---|---|---|

| HCl (gas) | EtOH, 0°C → reflux | β-Amino alcohol derivatives | Antibiotic synth. |

Ring-opening products serve as intermediates for β-lactam antibiotics and peptidomimetics .

Suzuki–Miyaura Cross-Coupling

The 4-fluorophenyl group participates in palladium-catalyzed couplings:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 3-(4-Pyridylphenyl)azetidine | 65% |

This modification enhances binding affinity to CNS targets by introducing heteroaromatic groups .

Key Stability Considerations:

-

pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 1h at pH > 10) .

-

Thermal Stability : Stable up to 150°C in inert atmospheres .

This compound’s multifunctional reactivity makes it indispensable in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antibacterial Properties

Azetidine derivatives, including 3-(4-fluorophenyl)azetidin-3-ol hydrochloride, have been recognized for their potential as antibacterial agents. Research indicates that compounds derived from azetidine structures can effectively target bacterial infections, particularly in the context of fluoroquinolone antibiotics . The compound serves as a building block for synthesizing diverse antibacterial agents, enhancing the structural diversity necessary for effective drug discovery.

Neuroprotective Activity

Recent studies have demonstrated that azetidine derivatives exhibit neuroprotective properties. For instance, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for neuroprotective activity. The findings suggest that these compounds may reduce oxidative stress and promote neuronal survival, making them candidates for treating neurodegenerative diseases .

Combinatorial Chemistry

Building Blocks for Libraries

The compound is utilized as a key building block in combinatorial chemistry, which involves creating libraries of compounds to assess their biological activity. The synthesis of azetidine derivatives allows researchers to explore a wide range of structural modifications, facilitating the identification of new pharmacologically active compounds . This approach has been pivotal in accelerating drug discovery processes by enabling high-throughput screening of potential therapeutics.

Synthetic Applications

Catalytic Processes

Azetidines are known for their utility in various catalytic processes, including reductions and cycloadditions. The strained nature of azetidine rings makes them excellent candidates for nucleophilic ring-opening reactions, leading to the formation of highly substituted acyclic amines or expanded ring systems. This characteristic is advantageous in synthetic organic chemistry for developing complex molecules with desired pharmacological properties .

Case Study 1: Antibacterial Agent Development

A study focused on synthesizing fluoroquinolone azetidines highlighted the role of 3-(4-fluorophenyl)azetidin-3-ol hydrochloride as an intermediate in developing novel antibacterial agents. The research demonstrated that modifications to the azetidine core could enhance antibacterial efficacy while maintaining favorable pharmacokinetic profiles .

Case Study 2: Neuroprotective Compound Synthesis

In another investigation, researchers synthesized a series of azetidine derivatives aimed at treating age-related macular degeneration (AMD). The study showcased how modifications to the azetidine structure improved the compounds' ability to reduce lipofuscin accumulation in retinal cells, indicating potential therapeutic applications in neuroprotection .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Chlorophenyl)azetidine Hydrochloride

- Structure : Chlorine replaces fluorine at the para position.

- Molecular Formula : C₉H₁₁Cl₂N.

- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity. Used as a building block in antipsychotic drug synthesis .

3-(4-Bromophenyl)azetidin-3-ol Hydrochloride

- Structure : Bromine substituent at the para position.

- Molecular Formula: C₉H₁₁BrClNO.

- Higher molecular weight (264.54 g/mol) compared to the fluorinated analog .

Azetidine Derivatives with Alternative Ring Systems

3-(4-Fluorophenyl)morpholine Hydrochloride

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride

- Structure: Open-chain propanol backbone with a 4-fluorophenyl group.

- Molecular Formula: C₉H₁₃ClFNO.

Hydroxyl-Modified Azetidines

3-Hydroxyazetidine Hydrochloride

- Structure : Lacks the 4-fluorophenyl group.

- Molecular Formula: C₃H₈ClNO.

- Key Differences : Simpler structure with a melting point of 87–92°C and high solubility in polar solvents (water, DMSO). Used as an intermediate in baricitinib synthesis .

Physicochemical and Pharmacological Comparisons

- Fluorine vs. Other Halogens : Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorine or bromine, making the fluorophenyl derivative more suitable for CNS-targeting drugs .

Biological Activity

3-(4-Fluorophenyl)azetidin-3-ol hydrochloride is a compound characterized by its azetidine ring structure, which includes a hydroxyl group and a fluorophenyl substituent. The hydrochloride form enhances its solubility and stability, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-(4-fluorophenyl)azetidin-3-ol hydrochloride is . The presence of the fluorine atom in the phenyl ring can significantly influence the compound's biological activity by enhancing lipophilicity and altering interaction with biological targets.

Biological Activity Overview

Research indicates that azetidine derivatives, including 3-(4-fluorophenyl)azetidin-3-ol hydrochloride, exhibit various biological activities. Some of the notable effects include:

- Antiproliferative Activity : Initial studies suggest that azetidine derivatives can inhibit cell proliferation in cancer cell lines. For instance, related compounds have shown IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating significant antiproliferative effects .

- Tubulin Interaction : Certain azetidine derivatives have been found to destabilize tubulin polymerization, which is crucial for cancer cell division. This mechanism involves binding at the colchicine site on tubulin .

The biological activity of 3-(4-fluorophenyl)azetidin-3-ol hydrochloride may be attributed to several mechanisms:

- Cell Cycle Arrest : Compounds similar to 3-(4-fluorophenyl)azetidin-3-ol have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .

- Inhibition of Tubulin Polymerization : By binding to tubulin, these compounds prevent normal microtubule dynamics, which is essential for mitosis .

Comparative Biological Activity

To better understand the potential of 3-(4-fluorophenyl)azetidin-3-ol hydrochloride, it is useful to compare it with other azetidine derivatives:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidinones | 10–33 | Tubulin destabilization |

| CA-4 (reference compound) | 3.9 | Inhibition of tubulin polymerization |

| 3-(4-Fluorophenyl)azetidin-3-ol HCl | TBD | TBD |

Case Studies

- Anticancer Studies : In vitro studies on related azetidine compounds demonstrated significant inhibition of growth in various cancer cell lines. The results indicated that modifications in the azetidine structure could enhance biological activity and selectivity towards cancer cells.

- Pharmacokinetic Studies : Research on azetidine derivatives has highlighted their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)azetidin-3-ol hydrochloride, and how can purity be optimized?

The synthesis of azetidine derivatives typically involves cyclization or ring-opening reactions. For example, 3-hydroxyazetidine hydrochloride (a structurally related compound) is synthesized via nucleophilic substitution or catalytic hydrogenation of protected precursors . To optimize purity, researchers should employ techniques such as recrystallization in polar solvents (e.g., methanol/water mixtures) and monitor reaction progress via HPLC (>98% purity threshold recommended) . Impurity profiling using LC-MS can identify byproducts like unreacted 4-fluorophenyl intermediates or residual solvents .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the azetidine ring structure, fluorophenyl substituent integration, and hydroxyl group presence. The deshielding effect of the fluorine atom on adjacent protons can resolve positional isomerism .

- FT-IR : Peaks at ~3200-3400 cm⁻¹ (O-H stretch) and ~2500 cm⁻¹ (HCl salt N-H stretch) validate the hydrochloride form .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial hydroxyl orientation) using SHELXL for refinement .

Q. How does solubility impact experimental design for in vitro assays?

The hydrochloride salt enhances aqueous solubility, making it suitable for cell-based studies. Solubility in DMSO (for stock solutions) and PBS (for dilution) should be validated via nephelometry. For example, related azetidine derivatives exhibit solubility >10 mg/mL in water at 25°C, but precipitation may occur at pH >7.0; adjust buffers to pH 4–6 for stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Docking studies (e.g., AutoDock Vina) using the fluorophenyl moiety as a pharmacophore can model binding to targets like serotonin reuptake transporters or kinases. For instance, paroxetine (a fluorophenyl-containing SSRI) shows affinity via π-π stacking and hydrogen bonding . MD simulations (>100 ns) assess conformational stability in receptor binding pockets, with force fields like CHARMM36 accounting for fluorine’s electronegativity .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or stereochemical variability. Recommendations:

Q. How can stereochemical challenges during synthesis be mitigated?

The azetidine ring’s 3-hydroxy group introduces stereogenic centers prone to racemization. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to enforce desired configurations during cyclization .

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes to favor diastereomers .

- Crystallization-induced asymmetry : Exploit differential solubility of enantiomers in ethanol/acetone mixtures .

Q. What are the best practices for stability studies under varying storage conditions?

Degradation pathways (hydrolysis, oxidation) depend on temperature and humidity. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies degradation products like dehydroxy intermediates or fluorophenyl ketones . For long-term storage, lyophilize the compound and store under argon at -20°C .

Methodological Notes

- SHELX refinement : For crystallographic data, use SHELXL-2018 with TWIN/BASF commands to handle potential twinning in azetidine derivatives .

- HPLC protocols : C18 columns (5 μm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min) achieve baseline separation .

- In silico tools : PubChem’s OpenEye Toolkit generates 3D conformers for virtual screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.